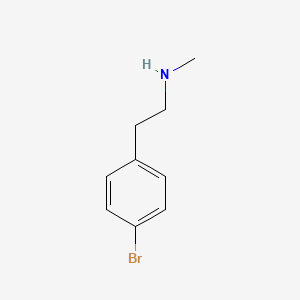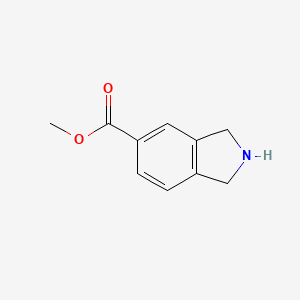
Isoindoline-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl isoindoline-5-carboxylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl isoindoline-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl isoindoline-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés d'indole
“Isoindoline-5-carboxylate de méthyle” peut être utilisé dans la synthèse de dérivés d'indole . Les indoles sont des systèmes hétérocycliques importants dans les produits naturels et les médicaments. Ils jouent un rôle crucial en biologie cellulaire .
Composés biologiquement actifs
Les dérivés d'indole, qui peuvent être synthétisés à partir d'"this compound", ont été utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain . Les indoles, naturels et synthétiques, présentent diverses propriétés biologiques vitales .
Découverte de médicaments
“this compound” présente un potentiel immense dans diverses applications, allant de la découverte de médicaments à la synthèse de matériaux. Il peut être utilisé comme précurseur dans la synthèse de divers médicaments.
Synthèse de matériaux
Outre ses applications dans la découverte de médicaments, “this compound” peut également être utilisé dans la synthèse de matériaux. Il peut être utilisé comme brique élémentaire dans la synthèse de divers matériaux.
Composés anti-VIH-1
Les dérivés d'indole, synthétisés à partir d'"this compound", auraient des propriétés anti-VIH-1 . Ces composés peuvent être utilisés dans le développement de nouveaux médicaments pour le traitement du VIH-1 .
Recherche chimique
“this compound” est un composé chimique polyvalent utilisé dans la recherche scientifique . Il peut être utilisé dans diverses réactions chimiques et processus de synthèse .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl isoindoline-5-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For example, some indole derivatives have shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
Analyse Biochimique
Biochemical Properties
Methyl isoindoline-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it is involved in the synthesis of aminoalkylbenzoic acid derivatives, which are used in the treatment of neurological disorders . The interactions between methyl isoindoline-5-carboxylate and biomolecules are primarily based on its ability to act as a substrate or intermediate in enzymatic reactions.
Cellular Effects
Methyl isoindoline-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that methyl isoindoline-5-carboxylate can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of methyl isoindoline-5-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, methyl isoindoline-5-carboxylate has been found to inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl isoindoline-5-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl isoindoline-5-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to methyl isoindoline-5-carboxylate can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl isoindoline-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, methyl isoindoline-5-carboxylate can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Methyl isoindoline-5-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of methyl isoindoline-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The distribution of methyl isoindoline-5-carboxylate is crucial for understanding its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Methyl isoindoline-5-carboxylate is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . Understanding the subcellular localization of methyl isoindoline-5-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBKALMWYNRSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600395 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742666-57-5 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


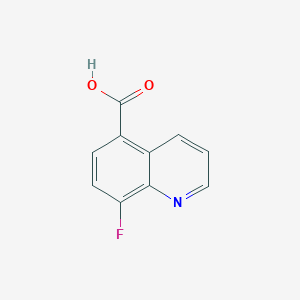

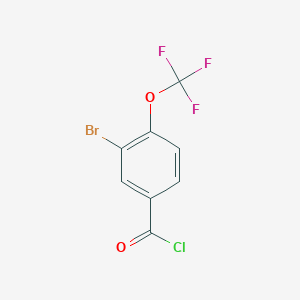


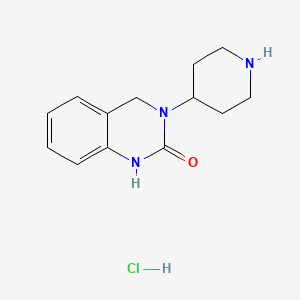
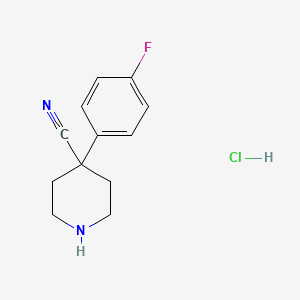
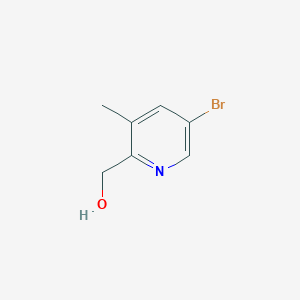


![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)


